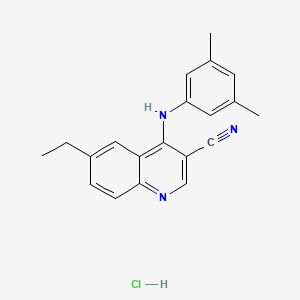
4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a chemical compound with a molecular formula of C11H12N2·HCl and a molecular weight of 208.69 . It appears as a light orange to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of this compound involves a Heck reaction starting from commercially available reagents either 4-iodo- or 4-bromo-2,6-dimethyl-benzeneamine and acrylamide .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with attached hydrogen, nitrogen, and chlorine atoms .Physical and Chemical Properties Analysis
This compound has a melting point of 300 °C . It is soluble in dichloromethane, ethyl acetate, methanol, and toluene .科学的研究の応用
Organic Optoelectronics and Material Science
4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride and its derivatives have been investigated for their application in organic optoelectronics. The BODIPY-based materials, closely related to quinoline compounds, have shown promise in organic light-emitting diodes (OLEDs) due to their tunable electronic properties and potential as 'metal-free' infrared emitters. This research suggests a pathway for developing new materials for OLED applications, highlighting the versatility of quinoline derivatives in the field of material science (Squeo & Pasini, 2020).
Antimalarial Drug Synthesis
The synthesis methodologies involving quinoline derivatives, such as the one described in the compound of interest, have been a cornerstone in developing antimalarial drugs. The Bischof-Napieralski reaction, among others, has been utilized to create compounds like papaverine, showcasing the potential of quinoline derivatives in synthesizing complex molecules with medicinal properties. This research underscores the importance of quinoline derivatives in medicinal chemistry, particularly in creating antimalarial and other therapeutic agents (Luk’yanov, Onoprienko, & Zasosov, 1972).
Pharmacological Research
Further research into chloroquine and its derivatives, which share a core structure with the compound , has revealed their potential in treating various diseases beyond malaria. Studies have explored the biochemical properties of chloroquine, leading to its repurposing in managing infectious and non-infectious diseases. This highlights the broader pharmacological applications of quinoline derivatives and the possibility of repurposing existing compounds for new therapeutic uses (Njaria, Okombo, Njuguna, & Chibale, 2015).
Safety and Hazards
特性
IUPAC Name |
4-(3,5-dimethylanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3.ClH/c1-4-15-5-6-19-18(10-15)20(16(11-21)12-22-19)23-17-8-13(2)7-14(3)9-17;/h5-10,12H,4H2,1-3H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWLDHZSULEARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC(=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
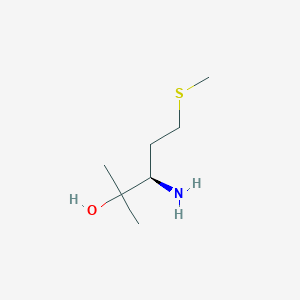

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)
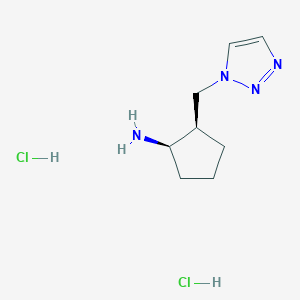
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2808002.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide](/img/structure/B2808004.png)
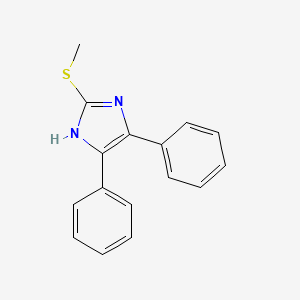
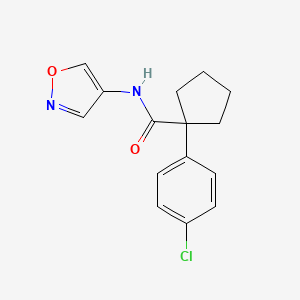
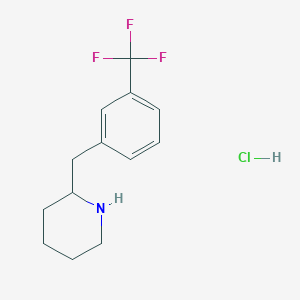
![4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2808011.png)
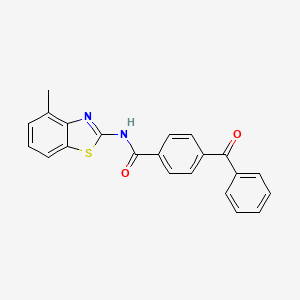

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
